(2,2-Diethoxyethyl)Zinc bromide
Description
(2,2-Diethoxyethyl)zinc bromide is an organozinc reagent characterized by a zinc atom bonded to a bromine atom and a 2,2-diethoxyethyl group. This compound is used in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) to introduce diethoxyethyl-functionalized fragments into target molecules. Its structure features a zinc center coordinated to an ethyl group substituted with two ethoxy (–OCH₂CH₃) groups at the β-position. The ethoxy substituents enhance solubility in polar solvents like tetrahydrofuran (THF) and stabilize the organozinc species by electron donation .
These analogs are typically prepared via transmetallation or direct insertion of zinc into carbon-halogen bonds under inert conditions .
Properties
IUPAC Name |
bromozinc(1+);1,1-diethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O2.BrH.Zn/c1-4-7-6(3)8-5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXCSDBNMKBEDJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC([CH2-])OCC.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Diethoxyethyl)Zinc bromide can be synthesized through the reaction of diethyl ether with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The general reaction is as follows:
ZnBr2+(C2H5O)2CH2→(2,2-Diethoxyethyl)Zinc bromide
Industrial Production Methods
Industrial production of (2,2-Diethoxyethyl)Zinc bromide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with (2,2-Diethoxyethyl)Zinc bromide include halides, carbonyl compounds, and other electrophiles. Typical conditions involve the use of solvents like THF, diethyl ether, and maintaining an inert atmosphere to prevent degradation.
Major Products
The major products formed from reactions involving (2,2-Diethoxyethyl)Zinc bromide include substituted alkanes, alcohols, and complex organic molecules used in pharmaceuticals and agrochemicals.
Scientific Research Applications
(2,2-Diethoxyethyl)Zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)Zinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on intermediates.
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Ethoxy groups in (2,2-Diethoxyethyl)zinc bromide improve solubility in THF compared to aryl-substituted analogs like 2,4-Difluorobenzylzinc bromide .
- Bulkier substituents (e.g., dioxolane in the thienyl derivative) reduce reactivity in sterically demanding reactions .
Synthetic Efficiency: Yields for organozinc reagents generally range between 70–85%, depending on substrate complexity. For example, 2-Ethoxy-2-oxoethylzinc bromide achieves ~85% yield due to the stability of the ester group , whereas aryl derivatives like 2-Methoxyphenethylzinc bromide show lower yields (~70%) due to competing side reactions .
Reactivity and Stability
Table 2: Reactivity and Stability Comparison
Key Observations :
- Air Sensitivity: All organozinc reagents are highly air- and moisture-sensitive, requiring inert atmosphere handling .
- Electrophile Compatibility : (2,2-Diethoxyethyl)zinc bromide reacts efficiently with carbonyl electrophiles due to the electron-rich zinc center stabilized by ethoxy groups . In contrast, ZnBr₂ acts primarily as a Lewis acid in halogen-exchange reactions .
Key Observations :
- Organozinc bromides are corrosive and require stringent protective measures .
- Zinc bromide dihydrate (ZnBr₂·2H₂O) is less reactive but still hazardous due to bromide ion release .
Q & A
Q. What is the standard procedure for synthesizing (2,2-diethoxyethyl)zinc bromide in a laboratory setting?
A common approach involves reacting bromoacetaldehyde diethyl acetal (2,2-diethoxyethyl bromide) with activated zinc metal or zinc bromide under anhydrous conditions. For example, organozinc reagents are typically prepared by reacting alkyl halides with zinc in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. Evidence from analogous syntheses suggests heating at 60°C for 24 hours in THF may facilitate the reaction, with rigorous exclusion of moisture . Work-up often includes solvent removal under reduced pressure and vacuum drying to isolate the product.
Q. How can the purity and structural integrity of (2,2-diethoxyethyl)zinc bromide be verified post-synthesis?
Key characterization methods include:
- Thin-layer chromatography (TLC) to monitor reaction progress (e.g., using dichloromethane/methanol mixtures) .
- Melting point analysis to confirm consistency with literature values.
- NMR spectroscopy (¹H, ¹³C) to verify the organic ligand’s structure, though solubility in deuterated solvents must be ensured.
- Elemental analysis to confirm zinc and bromide content. Handling under inert conditions is critical due to the compound’s hygroscopic nature .
Q. What solvents are compatible with (2,2-diethoxyethyl)zinc bromide, and how does solvent choice impact reactivity?
Diethyl ether and THF are preferred due to their ability to stabilize zinc complexes. Zinc bromide forms solvates with diethyl ether (e.g., ZnBr₂·2(C₂H₅)₂O at -10°C and ZnBr₂·(C₂H₅)₂O at 25°C), which can influence solubility and reaction kinetics . Polar aprotic solvents like THF enhance nucleophilic reactivity, making them suitable for organozinc-mediated coupling reactions.
Q. What safety precautions are necessary when handling (2,2-diethoxyethyl)zinc bromide?
Q. How is zinc bromide’s hygroscopicity managed during storage?
Store in airtight containers with desiccants (e.g., molecular sieves). Pre-drying solvents and reagents is essential to minimize decomposition. Zinc bromide’s deliquescent nature necessitates strict moisture control during synthesis and storage .
Advanced Research Questions
Q. What are the critical factors influencing the reaction efficiency in forming (2,2-diethoxyethyl)zinc bromide, and how can they be optimized?
- Stoichiometry : A slight excess of zinc bromide (1.1–1.2 equivalents) ensures complete conversion of the organic halide.
- Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but must balance with thermal stability of the product.
- Solvent purity : Trace moisture in THF or ether reduces yield; distillation over sodium/benzophenone is recommended .
- Catalysts : Lewis acids like ZnBr₂ itself may enhance reactivity in certain coupling reactions .
Q. How does the electronic structure of the diethoxyethyl ligand influence the reactivity of (2,2-diethoxyethyl)zinc bromide?
The ethoxy groups donate electron density via resonance, stabilizing the zinc center and modulating its electrophilicity. This stabilization facilitates transmetallation reactions in cross-coupling protocols (e.g., Negishi coupling). Computational studies (VSEPR theory) suggest a tetrahedral geometry around zinc, which can be confirmed via X-ray crystallography .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields often arise from:
- Moisture contamination : Even minor exposure to humidity hydrolyzes the product, reducing isolated yields .
- Zinc activation : Untreated zinc metal may require activation (e.g., with 1,2-dibromoethane) to initiate the reaction.
- Work-up methods : Incomplete removal of byproducts (e.g., tributylphosphine in analogous syntheses) can skew purity assessments .
Q. Can (2,2-diethoxyethyl)zinc bromide act as a catalyst in heterocyclic synthesis?
Zinc bromide is a known catalyst in cyclization reactions. For example, it catalyzes the synthesis of 5-aminotetrazole from dicyandiamide and sodium azide (83.6% yield at 75–85°C) . The diethoxyethyl ligand may further tune catalytic activity by modifying zinc’s Lewis acidity, though this requires experimental validation.
Q. What environmental considerations apply to large-scale use of (2,2-diethoxyethyl)zinc bromide?
- Aquatic toxicity : Zinc bromide is highly toxic to aquatic organisms; release into waterways must be prevented .
- Waste management : Neutralization with bases (e.g., sodium carbonate) converts ZnBr₂ into less hazardous zinc carbonates for disposal.
- Sustainable alternatives : Research into biodegradable ligands or recyclable zinc sources is ongoing to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
